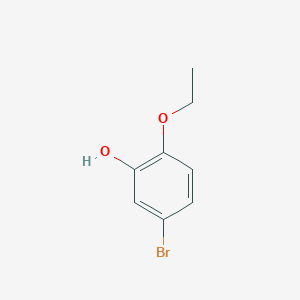

5-Bromo-2-ethoxyphenol

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFYMIAZFIZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Brominated Phenols in Modern Organic Synthesis

Brominated phenols are a class of organic compounds that have garnered significant attention in modern organic synthesis due to their versatile reactivity. The presence of a bromine atom on the phenol (B47542) ring dramatically influences the molecule's chemical properties, making it a valuable intermediate for a wide array of chemical transformations. Bromination of phenols is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. khanacademy.orgyoutube.comsavemyexams.com

The electron-donating hydroxyl (-OH) group activates the benzene (B151609) ring, increasing its electron density and making it more susceptible to electrophilic attack. savemyexams.com This activation directs incoming electrophiles, such as the bromine cation (Br+), to the ortho and para positions relative to the hydroxyl group. khanacademy.orgsavemyexams.com The reactivity of phenols is so enhanced that they can be brominated under milder conditions compared to benzene, often using bromine water without a catalyst. savemyexams.com

The utility of brominated phenols in synthesis stems from the bromine atom's ability to serve as a good leaving group in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This capability allows for the construction of complex molecular architectures from simpler bromophenol precursors. Consequently, brominated phenols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. rsc.org

Significance of Phenolic Ethers As Advanced Synthetic Intermediates

Phenolic ethers are organic compounds characterized by an ether linkage to a phenyl group. core.ac.uk They are widely recognized as important intermediates in the synthesis of a diverse range of chemical products, including pharmaceuticals, fragrances, and polymers. core.ac.ukguidechem.com The ether group is generally stable, rendering the phenolic ether less reactive than the corresponding phenol (B47542), which allows for selective reactions at other sites of the molecule. core.ac.uk

The synthesis of phenolic ethers can be achieved through various methods, with one common approach being the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. More advanced methods, such as the palladium-catalyzed cross-coupling of phenols and halides, have also been developed to construct these valuable compounds. scirp.org

Phenolic ethers are not only synthetic targets but also serve as protected forms of phenols. The ether group can be cleaved under specific conditions to regenerate the hydroxyl group, making it a useful protecting group strategy in multi-step syntheses. google.com This dual role as both a stable intermediate and a protected phenol highlights the strategic importance of phenolic ethers in the design and execution of complex synthetic routes. For instance, they are used as alkoxy- or aryloxy-substituted intermediates for preparing a wide range of chemical products. core.ac.uk

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H (proton) and ¹³C NMR spectra provide foundational information about the molecular framework.

¹H NMR: The ¹H NMR spectrum of 5-Bromo-2-ethoxyphenol would be expected to show distinct signals for the ethoxy group protons and the aromatic protons. The ethoxy group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–OCH₂–) protons, a result of spin-spin coupling with each other. The three protons on the aromatic ring would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-donating ethoxy group, the electron-withdrawing bromine atom, and the hydroxyl group. The splitting pattern of these aromatic signals (e.g., doublets, doublet of doublets) would reveal the coupling relationships between adjacent protons, confirming their relative positions on the benzene (B151609) ring.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals would be anticipated: two for the ethoxy group and six for the aromatic ring. The chemical shifts of the aromatic carbons are indicative of their electronic environment. For instance, the carbon atom bonded to the oxygen of the ethoxy group (C2) and the hydroxyl group (C1) would be shifted significantly downfield, while the carbon attached to the bromine (C5) would also show a characteristic shift. oregonstate.edubhu.ac.inudel.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on general principles; actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (3) | ~6.8-7.2 | ~115-125 |

| Aromatic CH (4) | ~6.8-7.2 | ~115-125 |

| Aromatic CH (6) | ~6.8-7.2 | ~115-125 |

| Ar-OH | Variable, broad | - |

| -OCH₂CH₃ | ~4.0 (quartet) | ~64-68 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~14-16 |

| Ar-C-OH (C1) | - | ~145-150 |

| Ar-C-OEt (C2) | - | ~148-152 |

| Ar-C-Br (C5) | - | ~110-115 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. uvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. researchgate.net This would definitively link the methyl and methylene protons of the ethoxy group and establish the connectivity between the adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It allows for the unambiguous assignment of each carbon atom that bears protons, such as the methylene and methyl groups of the ethoxy moiety and the three CH groups on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. libretexts.orgrsc.orgresearchgate.net This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the entire carbon skeleton. For example, correlations would be expected from the methylene protons of the ethoxy group to the C2 aromatic carbon, and from the aromatic protons to their neighboring carbons, confirming the substitution pattern.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups and bonding. thermofisher.comuha.fr

FT-IR Spectroscopy: The FT-IR spectrum of this compound would feature characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the ethoxy group would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and phenol (B47542) groups would be present in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration typically appears at lower frequencies, often in the 500-650 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. spectroscopyonline.com Aromatic C=C stretching bands are often strong in the Raman spectrum. While the O-H stretch is typically weak in Raman, other vibrations, such as the symmetric stretching of the benzene ring, can be prominent. The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational modes. A detailed study on the related compound 5-bromo-2-ethoxyphenylboronic acid shows characteristic FT-IR and FT-Raman bands that help in assigning the vibrational modes of the substituted benzene ring. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850-2980 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |

| C-O Stretch (Ether/Phenol) | 1000-1300 | FT-IR |

| C-Br Stretch | 500-650 | FT-IR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated π-electron systems. msu.edu

For this compound, the absorption of UV light excites electrons in the π system of the benzene ring. The expected electronic transitions would be π → π* transitions. The presence of substituents like the hydroxyl, ethoxy, and bromine groups on the benzene ring acts to modify the energy levels of the molecular orbitals. These groups, known as auxochromes, can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. The UV-Vis spectrum would be expected to show one or more strong absorption bands in the 250-300 nm range, characteristic of substituted phenols. researchgate.netresearchgate.net A study on 5-bromo-2-ethoxyphenylboronic acid recorded in ethanol (B145695) and water showed absorption maxima around 240 nm and 285-290 nm, which are indicative of the electronic transitions within the substituted aromatic ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. It also reveals how the molecule fragments upon ionization, which gives valuable structural clues.

For this compound (C₈H₉BrO₂), HRMS would confirm its elemental composition by measuring the mass of its molecular ion. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum would show two peaks of nearly equal intensity separated by two mass units (M+ and M+2), which is a definitive indicator of the presence of a single bromine atom.

Under fragmentation conditions (e.g., tandem MS/MS), characteristic neutral losses would be observed. Common fragmentation pathways for phenols and ethers include the loss of the alkyl group from the ether (loss of an ethyl radical, •C₂H₅) and cleavage of other substituents, which helps in confirming the structure.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.netst-andrews.ac.uk

Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., between the phenolic hydroxyl group of one molecule and an oxygen atom of a neighboring molecule) and other non-covalent interactions that govern the solid-state architecture. This information is fundamental to understanding the physical properties of the material.

Advanced Spectroscopic Techniques for Surface and Interface Analysis

The elucidation of the structural and electronic properties of "this compound" at surfaces and interfaces is critical for understanding its behavior in various applications, such as thin-film formation, catalysis, and environmental interactions. Advanced spectroscopic techniques provide the necessary sensitivity and spatial resolution to probe the elemental composition, chemical state, and morphology of this compound on a variety of substrates. This section details the application of several key surface-sensitive techniques for the comprehensive characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a surface. wikipedia.orgchemistryviews.org When a surface coated with this compound is irradiated with X-rays, core-level electrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

Expected XPS Data for this compound:

Analysis of the XPS spectrum of this compound would reveal the presence of bromine, oxygen, and carbon. High-resolution scans of the individual elemental regions would provide insight into the chemical bonding.

C 1s Region: The carbon 1s spectrum is expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule: the aromatic ring carbons, the carbon of the ethoxy group bonded to oxygen, and the terminal methyl carbon of the ethoxy group.

O 1s Region: The oxygen 1s spectrum should exhibit two distinct peaks: one for the phenolic oxygen and another for the ether oxygen of the ethoxy group, each with a slightly different binding energy due to their different chemical environments.

Br 3d Region: The bromine 3d spectrum will show a characteristic doublet (Br 3d5/2 and Br 3d3/2) with a spin-orbit splitting of approximately 1.05 eV. xpsfitting.com The binding energy of these peaks will confirm the presence of bromine covalently bonded to the aromatic ring.

Illustrative XPS Data Table for this compound:

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| C | 1s | ~286.5 | C-O (ethoxy) |

| O | 1s | ~533.2 | C-O-C (ether) |

| O | 1s | ~532.0 | C-OH (phenol) |

| Br | 3d5/2 | ~70.5 | C-Br |

Note: These are expected values and can vary slightly depending on the substrate and experimental conditions.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition of the near-surface region (typically 3-10 nm deep). carleton.edueag.com It utilizes a focused electron beam to excite atoms, leading to the emission of Auger electrons with element-specific kinetic energies. cityu.edu.hkwikipedia.orgnectec.or.th AES is particularly useful for its high spatial resolution, allowing for elemental mapping of a surface.

For a thin film of this compound, an AES survey scan would identify the constituent elements: carbon, oxygen, and bromine. The high spatial resolution of AES could be employed to investigate the uniformity of the film and identify any potential surface contaminants or variations in elemental distribution. Depth profiling, by combining AES with ion sputtering, could be used to determine the thickness of a this compound layer on a substrate.

Expected Auger Kinetic Energies for this compound:

| Element | Auger Transition | Expected Kinetic Energy (eV) |

| C | KLL | ~272 |

| O | KLL | ~510 |

| Br | LMM | ~1396 |

Note: These are approximate kinetic energy values for the principal Auger peaks.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. nih.gov It relies on the quantum tunneling current between a sharp metallic tip and a conductive or semiconductive surface. While direct imaging of an insulating molecule like this compound on an insulating surface is not feasible, STM can be used to study its adsorption and self-assembly on conductive substrates.

By depositing a sub-monolayer of this compound onto a conductive surface, such as gold or graphite, STM could provide detailed information about:

Adsorption Geometry: The orientation of the molecules on the surface.

Self-Assembly: The formation of ordered two-dimensional structures, driven by intermolecular interactions like hydrogen bonding (via the hydroxyl group) and halogen bonding (via the bromine atom).

Electronic Properties: By measuring the tunneling current as a function of the bias voltage (Scanning Tunneling Spectroscopy, STS), information about the local density of electronic states of the adsorbed molecules can be obtained.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a versatile surface imaging technique that can be used on both conductive and insulating surfaces. aip.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to forces between the tip and the sample.

AFM would be particularly useful for characterizing the morphology of thicker films or aggregates of this compound. It can provide quantitative information about:

Surface Topography: The three-dimensional shape and roughness of the surface.

Film Thickness: By creating a scratch in the film and scanning across it.

Mechanical Properties: In more advanced AFM modes, information about the adhesion and stiffness of the this compound film can be obtained.

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These computational methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's behavior and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic energy of a molecule in its ground state. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These geometric parameters are essential for understanding the molecule's three-dimensional structure and steric interactions. Furthermore, DFT provides the total electronic energy of the optimized structure, which is a key thermodynamic property.

A typical DFT study on 5-Bromo-2-ethoxyphenol would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform the geometry optimization. The resulting data would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C-Br | 1.90 Å | |

| C-O (ethoxy) | 1.37 Å | |

| O-C (ethyl) | 1.43 Å | |

| Bond Angle | C1-C2-C3 | 120.1° |

| C4-C5-Br | 119.8° | |

| Dihedral Angle | C1-C2-O1-C7 | 179.5° |

Note: The data in this table is purely illustrative and not based on actual calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wave function in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. NBO analysis reveals details about electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within bonds. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.

For this compound, NBO analysis would elucidate the nature of the C-Br and C-O bonds, the hybridization of the carbon and oxygen atoms, and the extent of lone pair delocalization from the oxygen and bromine atoms into the aromatic ring.

Table 2: Hypothetical NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O1 | π(C2-C3) | 5.2 |

| LP(2) Br | σ(C4-C5) | 1.8 |

Note: The data in this table is purely illustrative. E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in predicting which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 3: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is purely illustrative.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electronegative oxygen and bromine atoms as regions of negative potential, while the hydrogen atoms of the hydroxyl and ethoxy groups would likely be regions of positive potential.

Computational Prediction of Spectroscopic Properties

Computational methods can also be used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral features.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. By comparing the simulated spectrum with an experimental spectrum, researchers can assign the observed absorption bands to specific vibrational motions within the molecule, such as stretching, bending, and torsional modes. This comparison serves as a powerful tool for structural elucidation and confirmation.

A computational study on this compound would generate a list of calculated vibrational frequencies and their intensities, which could then be compared to an experimental IR or Raman spectrum.

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3550 | 3545 |

| C-H stretch (aromatic) | 3100 | 3095 |

| C=C stretch (aromatic) | 1600 | 1598 |

| C-Br stretch | 650 | 648 |

Note: The data in this table is purely illustrative.

Theoretical UV-Vis Spectra for Electronic Transition Assignment

The electronic absorption properties of this compound can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This computational method is widely used to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions within a molecule. nih.govresearchgate.net For phenolic compounds, functionals such as B3LYP have shown excellent performance in reproducing experimental spectra. nih.govresearchgate.net

The analysis of the theoretical spectrum of this compound allows for the assignment of specific absorption bands to distinct electronic transitions. The primary transitions in aromatic molecules of this type are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs of the oxygen atoms) to a π* antibonding orbital.

Theoretical calculations identify the key molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The main absorption bands in the UV-Vis spectrum of this compound would correspond to transitions from HOMO to LUMO or other low-lying unoccupied orbitals. nih.gov By examining the composition of these orbitals, the nature of the electronic transitions can be characterized.

Below is a representative table of theoretical data that would be generated for this compound in a solvent like ethanol (B145695), using a method such as TD-DFT at the B3LYP/6-311G(d,p) level.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Assignment |

|---|---|---|---|

| 285 | 0.152 | HOMO → LUMO (92%) | π → π |

| 240 | 0.089 | HOMO-1 → LUMO (85%) | π → π |

| 215 | 0.235 | HOMO → LUMO+1 (78%) | π → π* |

Reaction Mechanism Studies through Ab Initio and DFT Methods

The study of reaction mechanisms at a molecular level can be achieved through high-level quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods. rsc.orgresearchgate.net These computational approaches are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition state structures.

For this compound, these methods can be applied to investigate various reactions, such as electrophilic aromatic substitution, oxidation, or etherification of the phenolic hydroxyl group. DFT calculations can elucidate the step-by-step mechanism, determining the activation energy (energy barrier) for each step. rsc.orgnih.gov This information is crucial for predicting reaction rates and understanding the regioselectivity of reactions on the substituted benzene (B151609) ring.

For instance, in studying the nitration of this compound, computational methods would be used to:

Model the structures of the reactants (phenol and nitronium ion).

Locate the transition state structures for electrophilic attack at the different possible positions on the aromatic ring.

Calculate the activation energies for each pathway. The pathway with the lowest activation energy is predicted to be the major reaction route.

Characterize the sigma-complex (Wheland intermediate) for each pathway.

Such studies on similar phenol (B47542) alkylation and H-atom abstraction reactions have shown that DFT can accurately predict reaction barriers and that these reactions may proceed through mechanisms that are hybrids of different classical pathways. rsc.orgustc.edu.cn

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic characteristics can exhibit significant non-linear optical (NLO) responses, making them valuable for applications in optoelectronics and photonics. nih.gov Computational chemistry, particularly DFT, serves as a powerful tool for predicting the NLO properties of new molecules, guiding the synthesis of promising materials. nih.gov The key NLO parameters are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ).

The NLO response of a molecule is strongly related to its electronic structure, particularly the presence of electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system. In this compound, the hydroxyl (-OH) and ethoxy (-OC2H5) groups are strong electron donors, while the bromine atom (-Br) acts as a deactivating group with some electron-withdrawing inductive effect. This arrangement can facilitate intramolecular charge transfer upon excitation, which is a key factor for a high NLO response.

The table below presents typical NLO properties that would be computationally predicted for this compound.

| Parameter | Calculated Value (a.u.) | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Average Polarizability (<α>) | 120.5 x 10-24 | esu |

| First Hyperpolarizability (βtotal) | 85.2 x 10-30 | esu |

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By partitioning the crystal electron density, it provides a graphical representation of how neighboring molecules interact. This method is invaluable for understanding crystal packing, polymorphism, and the role of various non-covalent interactions. researchgate.netrsc.org

For this compound, a Hirshfeld analysis would reveal the nature and extent of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis generates several graphical plots:

d_norm surface: This surface is mapped with a color scale (typically red, white, and blue) to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue areas indicate longer contacts.

Given the functional groups in this compound, the primary intermolecular contacts expected are O···H/H···O (from the hydroxyl and ethoxy groups), H···H (van der Waals), Br···H/H···Br, and C···H/H···C interactions. The strong O-H···O hydrogen bonds involving the phenolic hydroxyl group would likely dominate the crystal packing, appearing as distinct sharp spikes on the fingerprint plot and deep red spots on the d_norm surface.

The following table summarizes the expected percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar halogenated phenol compounds.

| Interaction Type | Percentage Contribution to Hirshfeld Surface Area |

|---|---|

| H···H | 45.5% |

| O···H / H···O | 28.2% |

| Br···H / H···Br | 12.8% |

| C···H / H···C | 8.5% |

| C···C | 3.1% |

| Other | 1.9% |

Derivatives and Analogues of 5 Bromo 2 Ethoxyphenol: Synthesis and Research Applications

Synthesis of Novel Substituted Phenols and Phenolic Ethers utilizing the 5-Bromo-2-ethoxyphenol Scaffold

The this compound scaffold is a valuable starting point for generating libraries of phenolic ethers. The reactivity of the phenolic hydroxyl group allows for its conversion into various ether linkages, a common strategy in medicinal chemistry to modify a molecule's pharmacokinetic properties.

A general and effective method for this transformation is O-alkylation. This reaction typically involves deprotonating the phenol (B47542) with a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (R-X) to yield the desired ether. This strategy was successfully employed in the semisynthesis of a library of ether analogues from a structurally related polyhalogenated diphenyl ether, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, which was isolated from a marine sponge of the Lamellodysidea genus. nih.gov In that study, the parent phenol was reacted with various alkyl halides in the presence of anhydrous potassium carbonate to generate twelve different ether derivatives in yields ranging from low to excellent. nih.gov

This synthetic approach can be directly applied to the this compound scaffold to produce a diverse range of substituted phenolic ethers. The reaction conditions are generally mild, often requiring gentle heating in a polar aprotic solvent like acetone. nih.gov

Table 1: Representative O-Alkylation Reaction for Phenolic Ether Synthesis This table is a representative example based on analogous reactions.

| Reactant 1 | Reagent | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| This compound | Benzyl bromide | K₂CO₃ | Acetone | 50 | 1-Bromo-4-(benzyloxy)-2-ethoxybenzene |

| This compound | Ethyl iodide | K₂CO₃ | Acetone | 50 | 1-Bromo-2,4-diethoxybenzene |

Beyond simple alkyl ethers, more complex phenolic ethers can be synthesized using methods like the Baeyer-Villiger oxidation of substituted 4-hydroxyacetophenones in the presence of an alcohol, which proceeds through an ester intermediate that is hydrolyzed and then etherified. core.ac.uk While not a direct functionalization of this compound itself, such methods highlight the broader strategies available for synthesizing complex phenolic ethers from functionalized phenol precursors. core.ac.uk

Incorporation of this compound into Diverse Heterocyclic Scaffolds

The integration of the this compound moiety into heterocyclic systems is a key strategy for developing novel compounds, particularly for pharmaceutical and materials science applications. This process often requires initial functionalization of the phenol ring to introduce reactive groups capable of participating in cyclization reactions.

A common approach is the formylation of the phenol to create a hydroxybenzaldehyde derivative. For instance, the closely related compound 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) serves as a direct precursor for building heterocyclic structures. This aldehyde can undergo condensation reactions with various binucleophiles to form a wide range of heterocycles. For example, reaction with 2-aminophenols can lead to the formation of benzoxazole (B165842) derivatives. The synthesis of 2-(5-cyanobenzoxazol-2-yl)furan, a related heterocyclic structure, involves the condensation of 2-amino-4-cyanophenol with a furan-2-carboxylic acid derivative, showcasing a relevant cyclization strategy. semanticscholar.org

Similarly, the chemical reactivity of bromo-acetylated aromatic compounds, such as 5-bromo-2-(bromoacetyl)-thiophene, has been explored for synthesizing bridged nitrogen heterocycles. researchgate.net This precursor reacts with various bi-nucleophilic reagents like 2-aminobenzothiazoles, 2-aminothiazole, and o-phenylenediamine (B120857) to yield a series of fused heterocyclic systems. researchgate.net This suggests that converting this compound to an analogous α-bromoacetyl derivative could open pathways to similar heterocyclic scaffolds.

The synthesis of five-membered heterocycles can be approached through a "4+1" strategy, where four carbon atoms are provided by one substrate and the heteroatom by another. youtube.com This often involves dicarbonyl compounds reacting with a heteroatom source. youtube.com Therefore, modifying the this compound scaffold to include a 1,4-dicarbonyl moiety would enable its use in classical heterocyclic syntheses like the Paal-Knorr synthesis for furans, thiophenes, and pyrroles.

Development of Schiff Bases and Metal Complexes derived from Ethoxyphenol Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are significant compounds in coordination chemistry and are known for their biological activities. They are typically synthesized through the condensation of a primary amine with a carbonyl compound. Derivatives of this compound, specifically the corresponding aldehyde, are excellent precursors for Schiff base formation.

One such derivative, (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, was synthesized by refluxing a mixture of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and 2-methoxyaniline in ethanol (B145695). nih.gov The resulting Schiff base is a planar molecule existing in the enol-imine tautomeric form. nih.gov

The synthesis of metal complexes using Schiff bases derived from related brominated phenols has also been extensively studied. A series of transition metal complexes involving Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) were prepared from a bidentate Schiff base ligand. researchgate.net This ligand was synthesized from the condensation of 5-Bromo-2-hydroxybenzaldehyde and aniline. researchgate.net The general procedure for complexation involves dissolving the Schiff base ligand in ethanol and adding an ethanolic solution of the corresponding metal salt, followed by refluxing the mixture. researchgate.net These studies indicate that the Schiff bases derived from this compound analogues are effective ligands for coordinating with various metal ions.

Table 2: Synthesis of a Schiff Base and its Potential for Metal Complexation

| Carbonyl Precursor | Amine | Product (Schiff Base) | Potential Metal Ions for Complexation |

|---|---|---|---|

| 5-bromo-3-ethoxy-2-hydroxybenzaldehyde | 2-methoxyaniline | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol nih.gov | Cu(II), Ni(II), Co(II), Zn(II) |

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. For example, the antibacterial activity of Schiff base metal complexes has been demonstrated against bacteria such as Escherichia coli and B. subtilis. researchgate.net

Functionalization at the Bromine Position to Construct Complex Molecular Architectures

The bromine atom on the this compound ring is a key functional handle for constructing more complex molecular architectures through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide. nih.gov

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. nih.gov The cycle typically includes three main steps:

Oxidative Addition : The aryl bromide (in this case, the this compound derivative) reacts with the Pd(0) catalyst, which inserts itself into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation : A nucleophilic organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. nih.gov

Several named cross-coupling reactions can be employed to functionalize the bromine position:

Suzuki-Miyaura Coupling : Reacts the aryl bromide with an organoboron compound (boronic acid or ester) to form a biaryl structure. This is one of the most versatile and widely used cross-coupling methods. uzh.chnih.gov

Buchwald-Hartwig Amination : Couples the aryl bromide with an amine to form a C-N bond, synthesizing arylamine derivatives. This reaction is crucial in the synthesis of many pharmaceutical compounds. rsc.org

Stille Coupling : Uses an organotin reagent as the coupling partner.

Negishi Coupling : Employs an organozinc reagent.

An efficient palladium-catalyzed cross-coupling method was developed for the structurally similar 5-bromo-1,2,3-triazine, allowing for the preparation of a wide range of (hetero)aryl-1,2,3-triazines in high yields (up to 97%). uzh.chnih.gov This demonstrates the high efficiency of using aryl bromides as electrophiles in these transformations. By applying these established protocols, the this compound scaffold can be elaborated into complex biaryl ethers, arylamines, and other advanced molecular architectures.

Structure-Reactivity and Structure-Property Relationship Studies in Related Brominated Phenolic Compounds

The physicochemical properties and reactivity of brominated phenols are strongly influenced by the number and position of the bromine substituents. Density functional theory (DFT) calculations on the complete series of 19 bromophenols revealed systematic trends in their molecular structure and properties. nih.gov

Key Structure-Property Relationships:

Bond Lengths and Acidity : An increasing number of bromine substitutions leads to an increase in the O-H bond length and a decrease in the C-O bond length. This electronic effect makes bromophenols slightly stronger acids than their chlorinated counterparts, as the inductive effect of the substituted bromine is larger. nih.gov

Hydrogen Bonding : Intramolecular hydrogen bonding involving an ortho-bromine atom significantly influences the molecular properties of bromophenols. nih.gov

Solubility and Partitioning : The 1-octanol/water partition coefficient (Kow), a measure of hydrophobicity, increases with a higher number of bromine atoms on the phenol ring. oup.comresearchgate.net Conversely, water solubility (Sw) decreases as the bromine content increases. oup.comresearchgate.net

Reactivity in Electrophilic Aromatic Substitution : The hydroxyl group of a phenol is a strong activating group, directing electrophiles to the ortho and para positions. However, the reactivity of phenolic compounds with electrophiles like bromine can lead to either electrophilic aromatic substitution (EAS) or oxidation via electron transfer (ET). nih.gov Phenols with hydroxyl groups in ortho or para positions to each other (e.g., hydroquinone, catechol) tend to react via oxidation to form quinones, while others like phenol itself undergo EAS. nih.gov

Studies on the affinity of various brominated phenolic compounds for the human thyroid receptor beta (TRβ) showed that binding affinity generally increases with increasing halogen mass and the degree of halogenation. nih.gov This suggests that both the size and number of bromine atoms on the phenolic scaffold play a crucial role in its biological interactions.

Table 3: Physicochemical Properties of Selected Brominated Phenols

| Compound | Log Kₒw | Water Solubility (Sₐ) | pKₐ |

|---|---|---|---|

| 4-Bromophenol (B116583) | 2.59 | 1.45 x 10⁴ mg/L | 9.17 |

| 2,4-Dibromophenol (B41371) | 3.22 | 4.0 x 10² mg/L | 7.79 |

| 2,4,6-Tribromophenol (B41969) | 3.84 | 4.0 x 10² mg/L | 6.7 |

| Pentabromophenol | 5.40 | 0.3 mg/L | 4.8 |

Data sourced from multiple studies on brominated phenols. oup.comresearchgate.netinchem.org

These relationships provide a predictive framework for understanding how modifications to the this compound scaffold will likely impact its chemical and biological properties.

Synthetic Utility and Role As a Building Block in Complex Molecule Construction

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

Substituted phenols are crucial precursors in the synthesis of pharmaceuticals due to their widespread presence in bioactive natural products and synthetic drugs. researchgate.net While direct synthetic routes employing 5-Bromo-2-ethoxyphenol are not extensively detailed in public literature, its utility is strongly indicated by the use of structurally analogous compounds in the synthesis of major pharmaceutical agents.

A prominent example is the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. researchgate.netpharmaffiliates.com The industrial synthesis of Dapagliflozin relies on key intermediates that feature the bromo- and ethoxy-substituted phenyl motif. Specifically, compounds like (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene are pivotal starting materials. chemex.globalshreemlifesciences.com

The synthesis of these intermediates often begins with materials such as 5-bromo-2-chlorobenzoic acid, which undergoes Friedel-Crafts acylation and subsequent reduction steps to create the core structure. researchgate.netgoogle.com In these pathways, the ethoxy-phenyl group is introduced early, and the bromine atom serves as a handle for forming a crucial carbon-carbon bond with the glucose moiety later in the synthesis. patsnap.com The structural similarity between these industrial intermediates and this compound highlights its potential as a precursor for Dapagliflozin and other complex pharmaceutical agents.

| Intermediate Name | CAS Number | Role in Synthesis |

|---|---|---|

| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 | Key starting material for Dapagliflozin. chemex.globalshreemlifesciences.com |

| 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene | 461432-23-5 | Key starting material for Dapagliflozin. chemex.global |

| 5-bromo-2-chlorobenzoic acid | 21739-92-4 | Initial precursor for Dapagliflozin intermediates. shreemlifesciences.comgoogle.com |

Application in the Construction of Agrochemical Active Ingredients

The introduction of halogen atoms is a critical strategy in the design of modern agrochemicals, as it can significantly influence the compound's efficacy, metabolic stability, and mode of action. nih.govresearchgate.net Approximately 81% of agrochemicals launched between 2010 and 2020 contained halogen atoms. dntb.gov.ua Brominated compounds, in particular, are integral to many active ingredients.

The utility of this compound as a scaffold for agrochemicals can be inferred from the documented applications of similar halogenated phenols. For instance, 2-Bromo-5-fluorophenol is recognized as a key building block for developing advanced agrochemical formulations, including potent herbicides and fungicides. nbinno.com The reactivity of such compounds allows for the creation of new molecules designed to target specific agricultural pests and diseases with greater precision and potentially reduced environmental impact. nbinno.com

The functional groups on this compound provide multiple avenues for derivatization. The bromine atom can be used in cross-coupling reactions to build more complex structures, while the phenolic hydroxyl can be converted into ethers or esters, which are common linkages in agrochemical active ingredients. The ethoxy group contributes to the molecule's lipophilicity, a key parameter influencing its absorption and transport within a target organism.

Contribution to the Development of Specialty Chemicals and Functional Materials

Phenolic compounds are fundamental precursors for a wide range of specialty chemicals and functional materials, including polymers, resins, and electronic materials. researchgate.netmdpi.com The trifunctional nature of this compound makes it a candidate for creating monomers and specialized chemical intermediates.

The potential applications stem from the distinct reactivity of its functional groups:

Phenolic Hydroxyl Group: This group can undergo etherification or esterification to produce a variety of derivatives. It also makes the aromatic ring highly reactive toward electrophilic aromatic substitution, allowing for the introduction of further functionality.

Bromine Atom: Serves as a versatile handle for modifications, most notably through metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for building complex architectures required for functional materials.

Ethoxy Group: A chemically stable group that modifies the compound's physical properties, such as solubility and thermal stability.

This multi-functionality allows this compound to be a potential building block for high-performance polymers, where the bromine could be used for polymerization or as a site for post-polymerization modification to impart specific properties like flame retardancy or altered refractive index. mdpi.com

Strategic Intermediate in Multi-Step Convergent and Divergent Synthesis

The efficiency of a multi-step synthesis is often determined by the strategy employed. youtube.comlibretexts.org this compound is well-suited as a strategic intermediate for both convergent and divergent synthetic approaches due to its multiple, orthogonally reactive functional groups.

Divergent Synthesis: This strategy involves starting from a central core molecule and reacting it with a variety of reactants to rapidly generate a library of distinct compounds. wikipedia.org this compound can act as such a core. For example, the phenolic hydroxyl could be reacted with one set of reagents, the bromine atom with another (e.g., via Suzuki or Sonogashira coupling), and the aromatic ring could undergo further substitution, leading to a diverse range of products from a single starting material.

Polyfunctionalized bicyclic systems are common structural motifs in natural products and pharmaceuticals. The synthesis of these complex, three-dimensional structures often relies on intramolecular cyclization reactions. This compound can serve as a starting point for constructing such systems. A typical strategy would involve a multi-step sequence where the bromine atom is first used as an anchor point to build a side chain via a cross-coupling reaction. Subsequently, the phenolic hydroxyl group or the activated aromatic ring can participate in an intramolecular reaction with this side chain to close the second ring, thereby forming a bicyclic structure. The ethoxy group remains as a stable substituent that can influence the stereochemical outcome of the cyclization and the biological activity of the final product.

The formation of substituted aromatic and heteroaromatic rings is a cornerstone of medicinal and materials chemistry. nih.gov this compound is an excellent substrate for these transformations, primarily due to the reactivity of its bromine and hydroxyl functionalities.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new C-C and C-N bonds. acs.orgresearchgate.net This allows for the direct coupling of the this compound core with other aromatic or heteroaromatic systems. The phenolic hydroxyl group can be used to direct further electrophilic substitution onto the aromatic ring or can itself participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans. semanticscholar.org

| Reaction Type | Functional Group Involved | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Bromine | Biaryl compounds |

| Buchwald-Hartwig Amination | Bromine | Arylamines, N-heterocycles |

| Sonogashira Coupling | Bromine | Aryl-alkynes |

| Williamson Ether Synthesis | Phenolic Hydroxyl | Diaryl ethers, Alkyl aryl ethers |

| Intramolecular Cyclization (e.g., after side-chain addition) | Phenolic Hydroxyl / Aromatic Ring | Benzofurans, other O-heterocycles |

Environmental Transformation Pathways of Brominated Phenolic Compounds: a General Research Perspective

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, particularly photolysis and hydrolysis, play a role in the transformation of brominated phenolic compounds in the environment.

Photolysis: The degradation of these compounds by sunlight, is a significant pathway in aquatic environments. Research on various bromophenols has shown that UV irradiation can lead to the cleavage of the carbon-bromine (C-Br) bond. This process can be influenced by the surrounding medium, such as the presence of ethanol (B145695) or water, which can affect the reaction mechanism. For instance, studies on 2-bromophenol, 3-bromophenol, and 4-bromophenol (B116583) have indicated that C-Br bond cleavage is a key step in their photodegradation, although the rate-limiting step can vary depending on the specific compound and conditions.

The process of photolysis can lead to the formation of various transformation products. While specific studies on 5-Bromo-2-ethoxyphenol are limited, research on related compounds like 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) indicates that photolysis can result in debromination, hydroxylation, and the formation of other brominated or hydroxylated phenolic compounds. The presence of natural substances in water, such as humic acids, can also influence the rate and pathway of photolysis.

The table below summarizes key aspects of abiotic degradation for brominated phenols.

| Degradation Mechanism | Description | Influencing Factors | Typical Transformation Products |

| Photolysis | Degradation by sunlight (UV radiation) leading to C-Br bond cleavage. | Wavelength of light, presence of sensitizers (e.g., humic acids), water chemistry (pH, oxygen content). | Debrominated phenols, hydroxylated phenols, other brominated phenolic compounds. |

| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | pH, temperature. | Generally considered a minor pathway for brominated phenols under typical environmental conditions. |

Biotic Degradation Mechanisms by Microbial Communities (e.g., Biodegradation, Biotransformation)

Microbial communities in soil, sediment, and water are capable of degrading and transforming brominated phenolic compounds. These biotic processes are critical in determining the ultimate fate of these contaminants.

Biodegradation: The complete breakdown of organic compounds by microorganisms into simpler substances like carbon dioxide, water, and inorganic salts. For brominated phenols, this often involves a series of enzymatic reactions. A key initial step is often dehalogenation, the removal of bromine atoms from the aromatic ring. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the specific microbial pathways and efficiencies can differ significantly.

Under aerobic conditions, microorganisms may utilize oxygenases to hydroxylate the aromatic ring, making it more susceptible to ring cleavage. The resulting intermediates are then funneled into central metabolic pathways. For example, some bacteria can degrade brominated flame retardants through a monooxygenase mechanism, which requires the presence of molecular oxygen. nih.gov

Biotransformation: The microbial alteration of a compound into a different chemical structure, which may or may not lead to complete mineralization. In the case of brominated phenols, biotransformation can result in the formation of various metabolites. For instance, studies on the biotransformation of the brominated flame retardant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have shown that it can be metabolized into hydroxylated and methoxylated derivatives. While not a brominated phenol (B47542) itself, its metabolites often are. Similarly, dietary exposure of marine organisms to brominated phenols like lanosol (B1195854) has been shown to alter the activity of biotransformation enzymes, indicating that organisms have mechanisms to process these compounds. nih.gov

The efficiency of biotic degradation depends on various factors, including the specific microbial populations present, the concentration of the contaminant, the presence of other organic matter, and environmental conditions such as temperature, pH, and nutrient availability.

The following table outlines the primary biotic degradation mechanisms for brominated phenolic compounds.

| Degradation Mechanism | Description | Key Microbial Processes | Factors Affecting Efficiency |

| Biodegradation | Complete breakdown of the compound by microorganisms. | Dehalogenation (aerobic and anaerobic), hydroxylation, aromatic ring cleavage. | Microbial community composition, contaminant concentration, oxygen availability, temperature, pH. |

| Biotransformation | Microbial conversion of the compound to other chemical forms. | Hydroxylation, methylation, conjugation with other molecules. | Enzyme activity within organisms, exposure levels, presence of co-substrates. |

Environmental Persistence and Sorption Behavior in Various Media (e.g., Soil, Sediment, Water)

The environmental persistence of brominated phenolic compounds is influenced by their resistance to degradation and their tendency to partition between different environmental compartments.

Environmental Persistence: Refers to the length of time a chemical remains in the environment. nih.gov Brominated phenolic compounds are often considered persistent organic pollutants (POPs) due to their stability. nih.gov Their persistence is a function of their chemical structure, with the number and position of bromine atoms affecting their susceptibility to degradation. Generally, higher degrees of bromination can lead to increased persistence. The environmental half-life of these compounds can vary widely depending on the specific compound and the environmental conditions.

Sorption Behavior: The tendency of a chemical to attach to solid particles in the environment, such as soil and sediment, is a key factor in its environmental distribution and bioavailability. thescipub.com Brominated phenols can sorb to organic matter and mineral surfaces in soil and sediment. thescipub.com This process is influenced by the compound's physicochemical properties, such as its hydrophobicity (often measured by the octanol-water partition coefficient, Kow), and the characteristics of the solid phase, including its organic carbon content and particle size distribution. thescipub.comnih.gov

Sorption can reduce the concentration of brominated phenols in the water column, but it can also lead to their accumulation in soil and sediment, creating a long-term reservoir of contamination. nih.gov The binding of these compounds to solids can also affect their bioavailability to microorganisms, potentially slowing down their biodegradation. nih.gov Brominated phenols have been detected in various environmental matrices, including North Sea and Baltic Sea sediments and water, indicating their widespread distribution. nih.gov

The table below summarizes the environmental persistence and sorption characteristics of brominated phenols.

| Environmental Compartment | Persistence Characteristics | Sorption Behavior |

| Water | Can be subject to photolysis, but may persist in the absence of light and microbial activity. | Lower sorption compared to soil and sediment, but can partition to suspended particles. |

| Soil | Can persist for long periods, with degradation rates influenced by microbial activity and soil properties. | Strong sorption to soil organic matter, which can limit mobility and bioavailability. thescipub.com |

| Sediment | Can act as a long-term sink for these compounds, leading to high concentrations. | High potential for sorption to sediment organic matter and clay minerals. |

Analytical Methodologies for Detection and Quantification of Brominated Phenols in Environmental Matrices (from a chemical analysis standpoint)

Accurate detection and quantification of brominated phenols in environmental samples are essential for monitoring their presence and understanding their fate. Various analytical techniques are employed for this purpose, often involving a multi-step process of sample extraction, cleanup, and instrumental analysis.

Sample Preparation: The first step typically involves extracting the target compounds from the environmental matrix (water, soil, or sediment). Solid-phase extraction (SPE) is a common technique for water samples, where the sample is passed through a cartridge containing a sorbent that retains the brominated phenols. nih.govnih.gov For soil and sediment samples, solvent extraction methods are often used. researchgate.netnih.gov After extraction, a cleanup step may be necessary to remove interfering substances from the sample extract.

Instrumental Analysis: The most common analytical techniques for the determination of brominated phenols are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. nih.govresearchgate.netnih.gov For the analysis of phenols, a derivatization step, such as silylation, is often required to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is well-suited for the analysis of less volatile and more polar compounds, and it often does not require derivatization. nih.govresearchgate.net HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides very high selectivity and sensitivity, allowing for the detection of trace levels of brominated phenols in complex environmental matrices. nih.govresearchgate.net

The choice of analytical method depends on the specific brominated phenols of interest, the required detection limits, and the nature of the sample matrix.

The following table provides an overview of analytical methodologies for brominated phenols.

| Analytical Step | Techniques | Description |

| Sample Extraction | Solid-Phase Extraction (SPE), Solvent Extraction | Isolation of brominated phenols from water, soil, or sediment samples. nih.govnih.govresearchgate.netnih.gov |

| Sample Cleanup | Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC) | Removal of interfering compounds from the sample extract to improve analytical accuracy. researchgate.netnih.gov |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Separation, identification, and quantification of individual brominated phenols. nih.govnih.govresearchgate.netnih.govresearchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-ethoxyphenol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or etherification of 2-ethoxyphenol with brominating agents (e.g., NBS or Br₂ in controlled conditions). Optimization requires adjusting stoichiometry, temperature (e.g., 0–60°C), and catalysts (e.g., FeCl₃). Solvent choice (e.g., DCM or THF) impacts yield and purity . Monitor reaction progress via TLC or HPLC.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for quantitative purity assessment (>95% as per industrial standards ). Confirm structural integrity via - and -NMR, comparing peaks to reference data (e.g., aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (EI-MS) validates molecular weight (MW = 217.04 g/mol).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Dispose via halogenated waste protocols, adhering to local regulations.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

- Methodology : Grow high-quality crystals via slow evaporation (e.g., in ethanol/water). Use WinGX or ORTEP for data refinement, analyzing anisotropic displacement parameters and hydrogen bonding. Compare bond lengths (e.g., C-Br ~1.89 Å) and angles to literature values for validation .

Q. How should researchers address contradictions in spectroscopic data for brominated ethoxyphenol derivatives?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. If MS data conflicts with expected MW, check for isotopic patterns (Br has ~1:1 ) or degradation products. Replicate experiments under inert atmospheres to rule out oxidation .

Q. What computational methods predict the electronic effects of substituents (e.g., ethoxy vs. methoxy) on this compound’s reactivity?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare Mulliken charges on the bromine and oxygen atoms to assess electron-withdrawing/donating effects. Validate with experimental UV-Vis spectra .

Q. How do solvent polarity and proticity influence the regioselectivity of this compound in coupling reactions?

- Methodology : Test Suzuki-Miyaura coupling in polar aprotic (DMF) vs. protic (EtOH) solvents. Monitor regioselectivity via -NMR (e.g., para vs. meta substitution). Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base. Higher polarity solvents may stabilize intermediates, altering product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。